molecular formula C12H15NO B15059267 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Cat. No.: B15059267
M. Wt: 189.25 g/mol
InChI Key: RRTLOMLXHUZQIL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a heterocyclic compound with a unique structure that includes a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired azepinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced azepinone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.

    Hydramethylnon: A compound with a similar azepine structure used as an insecticide.

Uniqueness: 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its fused benzene and azepine rings provide a versatile scaffold for the development of new compounds with varied biological and chemical properties.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one

InChI

InChI=1S/C12H15NO/c1-12(2)7-8-13-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

RRTLOMLXHUZQIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(=O)C2=CC=CC=C21)C

Origin of Product

United States

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